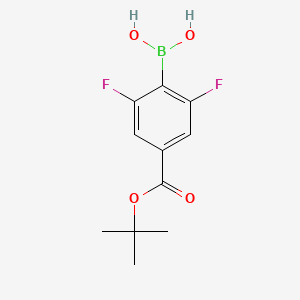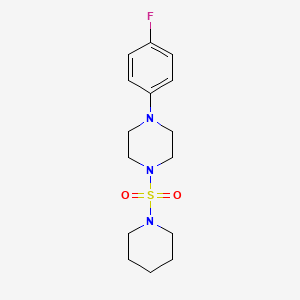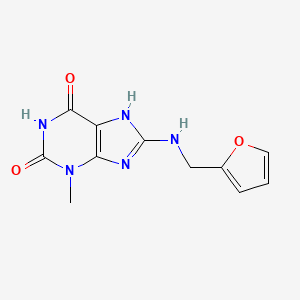
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:
Formation of the Boc-protected intermediate: The starting material, 2,6-difluoroaniline, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile to form the Boc-protected intermediate.
Borylation: The Boc-protected intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
化学反应分析
Types of Reactions
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid has numerous applications in scientific research:
Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura cross-coupling.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and as a building block for bioactive molecules.
Material Science: Employed in the synthesis of polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the Boc and fluorine substituents, making it less sterically hindered and more reactive in certain reactions.
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar structure but without the fluorine atoms, leading to different electronic properties and reactivity.
2,6-Difluorophenylboronic acid: Lacks the Boc group, making it more reactive but less protected during synthesis.
Uniqueness
4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is unique due to the combination of the Boc protecting group and the fluorine substituents. This combination provides both steric protection and electronic modulation, making it highly valuable in selective organic transformations and complex molecule synthesis .
属性
IUPAC Name |
[2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c1-11(2,3)18-10(15)6-4-7(13)9(12(16)17)8(14)5-6/h4-5,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDDLZEFHIJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)

![N-Methyl-N-[2-[2-(3-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2918707.png)
![methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B2918709.png)

![1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2918714.png)
![2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2918715.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)


